molecular formula C22H30N2O4S2 B4636161 N-(1-adamantyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide

N-(1-adamantyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide

Cat. No.: B4636161
M. Wt: 450.6 g/mol
InChI Key: HCAUUDRTOQOQQE-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the sulfonamide group is often formed via sulfonyl chloride intermediates. The morpholine moiety can be incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. The sulfonamide group can form hydrogen bonds with biological targets, while the morpholine moiety can interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide: Unique due to its combination of functional groups.

    N-(1-adamantyl)-4-methylsulfanylbenzenesulfonamide: Lacks the morpholine moiety.

    N-(1-adamantyl)-3-(morpholine-4-carbonyl)benzenesulfonamide: Lacks the methylsulfanyl group.

Uniqueness

This compound is unique due to its combination of an adamantyl group, a methylsulfanyl group, a morpholine moiety, and a sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

N-(1-adamantyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S2/c1-29-20-3-2-18(11-19(20)21(25)24-4-6-28-7-5-24)30(26,27)23-22-12-15-8-16(13-22)10-17(9-15)14-22/h2-3,11,15-17,23H,4-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAUUDRTOQOQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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